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Abstract
(-)-Chaetominine is a potent cytotoxic fungal metabolite that has garnered significant interest

within the scientific community. Its complex heterocyclic architecture, derived from amino acid

precursors, firmly places it within the extensive class of indole alkaloids. This technical guide

provides a comprehensive overview of (-)-chaetominine, focusing on its structural

classification, physicochemical properties, and biological activities. Detailed experimental

protocols for its isolation, characterization, and cytotoxic evaluation are presented, alongside

visualizations of its biosynthetic origins and induced signaling pathways. This document serves

as an in-depth resource for professionals engaged in natural product chemistry, oncology

research, and drug development.

Introduction
(-)-Chaetominine is a natural product first isolated from the endophytic fungus Chaetomium

sp. IFB-E015.[1] Structurally, it is a hexacyclic quinazolinone alkaloid possessing a unique and

complex framework.[1] The presence of an indole moiety, biogenetically derived from

tryptophan, is a key feature that leads to its classification as an indole alkaloid.[1][2] Indole

alkaloids are a large and diverse group of natural products known for their significant

physiological activities.[1] (-)-Chaetominine has demonstrated potent cytotoxic effects against

various cancer cell lines, making it a promising lead compound for the development of novel

anticancer therapeutics.[1][3]
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Classification as an Indole Alkaloid
The classification of (-)-chaetominine as an indole alkaloid is based on its chemical structure

and biosynthetic origin. The core of its structure features an indole nucleus, a bicyclic aromatic

heterocycle consisting of a benzene ring fused to a pyrrole ring. This indole system is a

defining characteristic of this class of alkaloids.

Biosynthetically, the indole moiety of (-)-chaetominine is derived from the amino acid L-

tryptophan.[1] The proposed biosynthetic pathway involves the condensation of L-tryptophan

with L-alanine and anthranilic acid to form a tripeptide precursor.[1] Subsequent intramolecular

cyclizations and modifications lead to the final complex structure of (-)-chaetominine.

// Nodes Tryptophan [label="L-Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alanine

[label="L-Alanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anthranilic_Acid

[label="Anthranilic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tripeptide

[label="Tripeptide Precursor", fillcolor="#FBBC05", fontcolor="#202124"]; Chaetominine

[label="(-)-Chaetominine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Tryptophan -> Tripeptide; Alanine -> Tripeptide; Anthranilic_Acid -> Tripeptide;

Tripeptide -> Chaetominine [label="Intramolecular Cyclizations\n& Modifications"]; }

Caption: Proposed Biosynthetic Precursors of (-)-Chaetominine.

Physicochemical and Spectroscopic Data
A summary of the physicochemical and spectroscopic data for (-)-chaetominine is provided in

the tables below for easy reference.

Table 1: Physicochemical Properties of (-)-Chaetominine
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Property Value Reference

Molecular Formula C₂₂H₁₈N₄O₄ [2]

Molecular Weight 402.41 g/mol [4]

Appearance Colorless crystals [1]

Solubility
Soluble in DMSO, ethanol,

methanol, DMF
[4][5]

Storage -20°C for long term [4]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (-)-Chaetominine in DMSO-d₆
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Position ¹³C (δ, ppm) ¹H (δ, ppm, J in Hz)

2 169.3 -

3 59.8 4.35 (q, 6.8)

4 166.4 -

5a 87.1 -

5b 139.7 -

6 124.9 7.35 (d, 7.8)

7 129.5 7.18 (t, 7.8)

8 125.4 7.03 (t, 7.8)

9 120.2 7.50 (d, 7.8)

9a 134.8 -

9b 68.1 5.60 (s)

11 54.1 4.62 (d, 9.6)

12 33.8
2.45 (dd, 13.2, 9.6), 2.20 (d,

13.2)

14 162.1 -

15 146.9 -

16 121.5 -

17 126.8 7.80 (t, 7.6)

18 126.3 7.55 (d, 8.0)

19 134.5 8.15 (d, 8.0)

20 127.3 7.65 (t, 7.6)

21 148.2 8.35 (s)

3-CH₃ 15.1 1.25 (d, 6.8)

5a-OH - 6.45 (s)
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Data adapted from Jiao et al., 2006.[1]

Biological Activity
(-)-Chaetominine exhibits significant cytotoxic activity against a range of human cancer cell

lines. Its potency is often compared to the established anticancer drug 5-fluorouracil.

Table 3: Cytotoxic Activity of (-)-Chaetominine

Cell Line IC₅₀ (nM)
Positive Control (5-
Fluorouracil) IC₅₀
(nM)

Reference

K562 (Human

Leukemia)
21.0 33.0 [1]

SW1116 (Human

Colon Cancer)
28.0 76.0 [1]

The mechanism of its cytotoxic action in K562 cells has been shown to be through the

induction of apoptosis via the intrinsic mitochondrial pathway. This involves the upregulation of

the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria, and

subsequent activation of caspase-9 and caspase-3.

// Nodes Chaetominine [label="(-)-Chaetominine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Bax_Bcl2 [label="↑ Bax/Bcl-2 ratio", fillcolor="#FBBC05", fontcolor="#202124"]; Mito

[label="Mitochondrion"]; CytC [label="Cytochrome c release", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Apaf1 [label="Apaf-1"]; Casp9 [label="Caspase-9 activation",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3 activation",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Chaetominine -> Bax_Bcl2; Bax_Bcl2 -> Mito; Mito -> CytC; CytC -> Apaf1; Apaf1 ->

Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; }

Caption: (-)-Chaetominine Induced Apoptotic Signaling Pathway.
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Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and cytotoxic

evaluation of (-)-chaetominine.

Isolation and Purification of (-)-Chaetominine
This protocol is based on the original isolation from Chaetomium sp. IFB-E015.

// Nodes Culture [label="Solid-substrate culture of\nChaetomium sp. IFB-E015"]; Extraction

[label="Extraction with Ethyl Acetate"]; Crude_Extract [label="Crude Extract"]; Silica_Gel

[label="Silica Gel Column Chromatography"]; Fractions [label="Bioactive Fractions"]; Sephadex

[label="Sephadex LH-20 Column"]; Purified [label="Purified (-)-Chaetominine"];

// Edges Culture -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Silica_Gel;

Silica_Gel -> Fractions; Fractions -> Sephadex; Sephadex -> Purified; }

Caption: Experimental Workflow for Isolation and Purification.

1. Fungal Culture:

The endophytic fungus Chaetomium sp. IFB-E015 is cultured on a solid rice medium.

Incubation is carried out under static conditions at room temperature for a period sufficient

for robust growth and metabolite production.

2. Extraction:

The fermented rice substrate is exhaustively extracted with ethyl acetate at room

temperature.

The combined ethyl acetate extracts are filtered and concentrated under reduced pressure to

yield a crude extract.

3. Chromatographic Purification:

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column

chromatography. The column is eluted with a gradient of chloroform-methanol to separate
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the components based on polarity. Fractions are collected and monitored by thin-layer

chromatography (TLC).

Bioassay-Guided Fractionation: The collected fractions are tested for cytotoxic activity to

identify the bioactive fractions containing (-)-chaetominine.

Sephadex LH-20 Column Chromatography: The bioactive fractions are further purified using

a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

Recrystallization: The purified (-)-chaetominine is recrystallized from a suitable solvent

system (e.g., methanol) to obtain colorless crystals.

Structural Characterization
1. Spectroscopic Analysis:

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer in

DMSO-d₆. The chemical shifts and coupling constants are used to elucidate the planar

structure of the molecule.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

is used to determine the molecular formula.

2. Single-Crystal X-ray Diffraction:

Single crystals of (-)-chaetominine are grown by slow evaporation of a methanol solution.

X-ray diffraction data is collected on a suitable diffractometer. The data is used to solve and

refine the crystal structure, which unambiguously determines the three-dimensional

arrangement of atoms and the relative stereochemistry.

3. Determination of Absolute Configuration (Marfey's Method):

(-)-Chaetominine is hydrolyzed with 6 N HCl to break the amide bonds and release the

constituent amino acids.

The amino acid hydrolysate is then derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanine

amide (L-FDAA, Marfey's reagent).
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The resulting diastereomeric derivatives are analyzed by reverse-phase HPLC and

compared with the retention times of authentic L- and D-amino acid standards derivatized

with L-FDAA. This allows for the unambiguous assignment of the absolute stereochemistry

of the chiral centers derived from amino acids.

Cytotoxicity Assay (MTT Assay)
1. Cell Culture:

Human leukemia (K562) and colon cancer (SW1116) cells are maintained in an appropriate

culture medium supplemented with fetal bovine serum and antibiotics in a humidified

incubator at 37°C with 5% CO₂.

2. Cell Seeding:

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere

overnight.

3. Compound Treatment:

A stock solution of (-)-chaetominine is prepared in DMSO and serially diluted to the desired

concentrations in the culture medium.

The cells are treated with various concentrations of (-)-chaetominine and a vehicle control

(DMSO). 5-Fluorouracil is used as a positive control.

4. Incubation:

The plates are incubated for a specified period (e.g., 48 hours).

5. MTT Addition and Formazan Solubilization:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each

well and incubated for 4 hours.

The medium is then removed, and the formazan crystals are dissolved in a solubilization

solution (e.g., DMSO).
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6. Absorbance Measurement and IC₅₀ Determination:

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value

(the concentration of the compound that inhibits 50% of cell growth) is determined by plotting

a dose-response curve.

Conclusion
(-)-Chaetominine is a structurally unique and biologically active indole alkaloid with significant

potential as an anticancer agent. Its classification is firmly rooted in its indole-containing

chemical structure and its biosynthetic origin from L-tryptophan. The detailed methodologies

and compiled data presented in this technical guide provide a valuable resource for

researchers and professionals in the fields of natural product chemistry, medicinal chemistry,

and oncology, facilitating further investigation into the therapeutic applications of this promising

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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